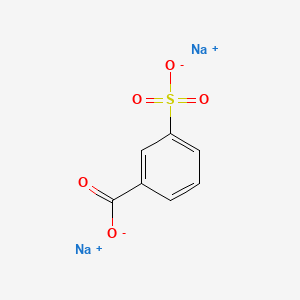![molecular formula C18H13N3O2S B2674970 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034464-24-7](/img/structure/B2674970.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique structure combining furan, pyrazine, and benzo[b]thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazine Intermediate: Starting with a furan derivative, such as furan-2-carboxylic acid, which undergoes nitration and subsequent reduction to form 2-aminofuran. This intermediate is then reacted with a suitable aldehyde to form the pyrazine ring.
Coupling with Benzo[b]thiophene: The pyrazine intermediate is then coupled with benzo[b]thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The benzo[b]thiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of organic electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include modulation of signal transduction pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
- N-(pyrazin-2-yl)benzo[b]thiophene-2-carboxamide
- N-(furan-2-yl)benzo[b]thiophene-2-carboxamide
- N-(3-(furan-2-yl)pyrazin-2-yl)thiophene-2-carboxamide
Uniqueness: N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of furan, pyrazine, and benzo[b]thiophene rings in a single molecule, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(16-10-12-4-1-2-6-15(12)24-16)21-11-13-17(20-8-7-19-13)14-5-3-9-23-14/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJAQOSORNGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2674889.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2674890.png)
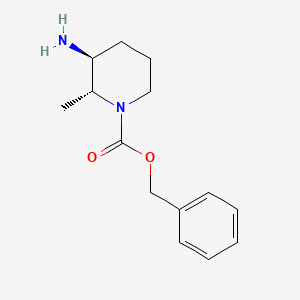

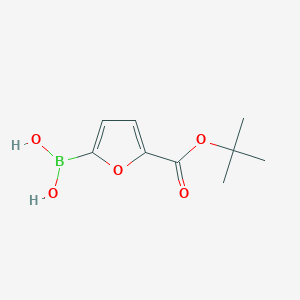
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2674896.png)
![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)
![4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2674899.png)
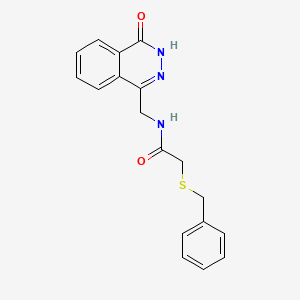
![tert-butyl6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylatehydrochloride](/img/structure/B2674903.png)
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)
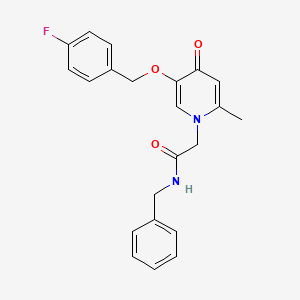
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2674906.png)
